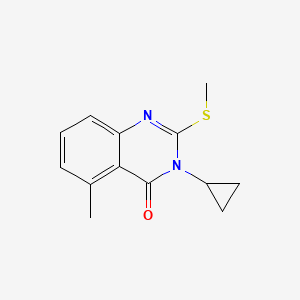

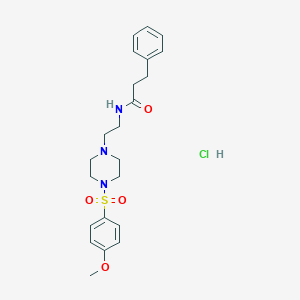

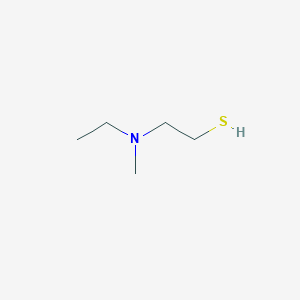

3-cyclopropyl-5-methyl-2-(methylthio)quinazolin-4(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Quinazolin-4(3H)-ones are a class of heterocyclic compounds that have attracted significant attention due to their diverse biological activities. The compound of interest, 3-cyclopropyl-5-methyl-2-(methylthio)quinazolin-4(3H)-one, is structurally related to various quinazolin-4(3H)-one derivatives that have been synthesized and studied for their potential pharmacological properties.

Synthesis Analysis

The synthesis of quinazolin-4(3H)-one derivatives typically involves the construction of the quinazolinone core followed by functionalization at various positions. For instance, a regioselective synthesis of tetrahydropyrrolo[1,2-a]quinazolin-5(1H)one derivatives was achieved by reacting cyclopropane aldehydes with N'-aryl anthranil hydrazides in the presence of PTSA, which involves domino imine formation and intramolecular cyclization . Similarly, novel 2-methylthio-3-substituted quinazolin-4-(3H)-ones were synthesized by reacting dithiocarbamic acid methyl ester with a variety of amines, starting from methylanthranilate . These methods highlight the versatility in the synthetic approaches for quinazolinone derivatives.

Molecular Structure Analysis

The molecular structure of quinazolin-4(3H)-one derivatives is often characterized using techniques such as Raman spectroscopy, crystallography, and Hirshfeld surface analysis. For example, a new derivative, 3-(4-fluorophenyl)-6-methyl-2-(propylthio)quinazolin-4(3H)-one, was synthesized and its crystal structure was determined, revealing a monoclinic system with specific unit cell parameters . These structural analyses are crucial for understanding the molecular conformations and potential interactions of quinazolinone derivatives.

Chemical Reactions Analysis

Quinazolin-4(3H)-one derivatives can undergo various chemical reactions, including cyclization and functionalization, to yield a wide array of compounds with potential biological activities. Radical reactions with 3H-quinazolin-4-ones have been employed to synthesize natural products such as deoxyvasicinone and luotonin A . Additionally, the lactam group in quinazolinone derivatives can be chemically transformed to access heterocyclic derivatives, as demonstrated in the synthesis of 2-(methylthio)benzo(g)(1,2,4)triazolo(1,5-a)quinazolin-5(4H)-one .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazolin-4(3H)-one derivatives are influenced by their molecular structures. These properties include solubility, melting points, and stability, which are important for their potential applications in medicinal chemistry. The antibacterial evaluation of these compounds often involves testing against various bacterial strains to determine their efficacy . Additionally, the analgesic and anti-inflammatory activities of these compounds are assessed through in vivo studies, comparing their potency to reference drugs such as diclofenac sodium .

Propriétés

IUPAC Name |

3-cyclopropyl-5-methyl-2-methylsulfanylquinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2OS/c1-8-4-3-5-10-11(8)12(16)15(9-6-7-9)13(14-10)17-2/h3-5,9H,6-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRQDNWXFLWHPOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)N=C(N(C2=O)C3CC3)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-bromobenzo[d]thiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B3003024.png)

![[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetic acid](/img/structure/B3003026.png)

![5-[(3-Ethylphenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B3003028.png)

![2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(thiazol-2-yl)acetamide](/img/structure/B3003031.png)

![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B3003033.png)

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3-methylbutanamide](/img/structure/B3003042.png)